An In-depth Technical Guide to 1-Cyclopentyl-butylamine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Cyclopentyl-butylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Chemical Identity and Structure
1-Cyclopentyl-butylamine is a primary alkylamine characterized by a butyl chain substituted with a cyclopentyl group at the first position and an amino group. Its chemical structure presents a chiral center at the carbon atom bonded to both the cyclopentyl ring and the amino group.
Molecular Formula: C₉H₁₉N[1]
Molecular Weight: 141.25 g/mol [1]
Structure:
Caption: 2D Structure of 1-Cyclopentyl-butylamine
Synthesis of 1-Cyclopentyl-butylamine
The most direct and industrially scalable method for the synthesis of 1-Cyclopentyl-butylamine is the reductive amination of its corresponding ketone, 1-Cyclopentylbutan-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.[2]
Precursor: 1-Cyclopentylbutan-1-one
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the reductive amination of 1-Cyclopentylbutan-1-one. The choice of reducing agent and reaction conditions can be optimized for yield and purity.
Materials:
-
1-Cyclopentylbutan-1-one
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Ammonia (or an ammonia source, e.g., ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)[2]
-
Methanol (or another suitable solvent)
-
Acetic acid (catalyst)
-
Diethyl ether (for extraction)
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-Cyclopentylbutan-1-one in methanol. Add an excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate).
-
Acid Catalysis: Add a catalytic amount of acetic acid to the mixture to facilitate imine formation. Stir the reaction at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., 1.5 equivalents of sodium cyanoborohydride) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography to yield pure 1-Cyclopentyl-butylamine.
Caption: Reductive Amination Workflow
Physicochemical Properties
While experimental data for racemic 1-Cyclopentyl-butylamine is scarce, we can infer its properties from the computed data for (1S)-1-Cyclopentylbutan-1-amine and general characteristics of primary alkylamines.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₁₉N | [1] |
| Molecular Weight | 141.25 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid | General amine properties |
| Odor | Ammonia-like or fishy | General amine properties |
| Boiling Point | Estimated to be in the range of 180-200 °C | Based on similar structures |
| Solubility | Likely sparingly soluble in water, soluble in organic solvents | General amine properties |
| XLogP3-AA | 2.4 | [1] |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for 1-Cyclopentyl-butylamine based on its structure and data for analogous compounds.
-
¹H NMR:
-
A broad singlet corresponding to the -NH₂ protons.
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A multiplet for the chiral proton (-CH(NH₂)-).
-
Multiple multiplets for the protons of the cyclopentyl ring and the butyl chain.
-
-
¹³C NMR:
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A signal for the carbon attached to the nitrogen atom in the 40-50 ppm range.
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Signals for the carbons of the cyclopentyl ring and the butyl chain in the aliphatic region.
-
-
IR Spectroscopy:
-
Two characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹.
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C-H stretching bands below 3000 cm⁻¹.
-
-
Mass Spectrometry:
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A molecular ion peak (M⁺) at m/z = 141.
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Fragmentation patterns typical of primary amines, including alpha-cleavage.
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Applications in Research and Drug Development
Primary amines, particularly those with cyclic moieties, are valuable building blocks in medicinal chemistry. The cyclopentyl group can introduce favorable properties such as increased lipophilicity and metabolic stability.
-
Scaffold for Biologically Active Molecules: 1-Cyclopentyl-butylamine can serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities. The primary amine group provides a reactive handle for further functionalization.
-
Fragment-Based Drug Discovery: The molecule's size and functionality make it a suitable candidate for fragment-based drug discovery (FBDD) campaigns, where small molecular fragments are screened for binding to biological targets.
-
Agrochemicals and Materials Science: Alkylamines are also used in the synthesis of agrochemicals and as curing agents for epoxy resins. The unique structure of 1-Cyclopentyl-butylamine could be explored in these areas.
-
Kinase Inhibitors: The cyclopentyl group is a feature in some kinase inhibitors, suggesting that derivatives of 1-Cyclopentyl-butylamine could be investigated for this purpose.
The incorporation of cyclic structures like cyclopentane can be advantageous in drug design. Cyclobutanes, for example, are used to improve metabolic stability, reduce planarity, and act as bioisosteres for aromatic rings.[4] These principles can be extended to cyclopentyl-containing compounds.
Safety and Handling
As a primary alkylamine, 1-Cyclopentyl-butylamine is expected to have hazards similar to other compounds in its class.
General Hazards of Primary Alkylamines:
-
Corrosive: Can cause severe skin burns and eye damage.[5][6]
-
Toxic: Harmful if swallowed, inhaled, or in contact with skin.[5][6]
-
Flammable: Many alkylamines are flammable liquids.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]
In Case of Exposure:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
1-Cyclopentyl-butylamine is a primary amine with potential as a versatile building block in synthetic and medicinal chemistry. Although detailed experimental data for the racemic compound is not widely published, its synthesis via the reductive amination of 1-Cyclopentylbutan-1-one is a feasible and well-established method. Its predicted physicochemical properties and potential applications, particularly in drug discovery, make it a compound of interest for further investigation. Due to its expected corrosive and toxic nature as a primary alkylamine, strict safety precautions must be followed during its handling and use.
References
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PubChem. 1-Cyclopentylbutan-1-one. National Center for Biotechnology Information. [Link]
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PubChem. (1S)-1-Cyclopentylbutan-1-amine. National Center for Biotechnology Information. [Link]
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Chegg. Consider the reaction of 1-cyclopentylbutan-1-one in potassium cyanide and hydrogen cyanide. [Link]
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Chegg. Consider the reaction of 1‑cyclopentylbutan‑1‑one in potassium cyanide and hydrogen cyanide. [Link]
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PubChemLite. 1-cyclopentylbutan-1-one (C9H16O). [Link]
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Chegg. Consider the reaction of 1-cyclopentylbutan-1-one in potassium cyanide and hydrogen cyanide. [Link]
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CloudSDS. Alkylamines: Hazard and Safety A Detail Guide. [Link]
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PubMed Central. Cyclobutanes in Small-Molecule Drug Candidates. [Link]
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ResearchGate. Reductive amination of cyclopentanone. [Link]
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Organic Chemistry Portal. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. [Link]
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RSC Publishing. One-pot transfer hydrogenation and reductive amination of polyenals. [Link]
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